2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine
Description
Properties
IUPAC Name |
2-[4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8/c1(9-25-11-15-27(16-12-25)19-21-5-3-6-22-19)2-10-26-13-17-28(18-14-26)20-23-7-4-8-24-20/h3-8H,1-2,9-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKBYFPRGPOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN2CCN(CC2)C3=NC=CC=N3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192795 | |
| Record name | Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257877-45-5 | |
| Record name | Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=257877-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(4-(pyrimidin-2-yl)piperazin-1-yl)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257877455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2,2′-(1,4-butanediyldi-4,1-piperazinediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL)BUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFL4F0BM3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nucleophilic Substitution via Dihalobutane Intermediates
A primary synthetic route involves the reaction of 1,4-dibromobutane with 1-(pyrimidin-2-yl)piperazine under alkaline conditions. This method leverages the nucleophilic displacement of bromine atoms by the secondary amines of piperazine. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate as a base to deprotonate the piperazine and enhance nucleophilicity. The stoichiometric ratio of 1,4-dibromobutane to 1-(pyrimidin-2-yl)piperazine is critical, with a 1:2 molar ratio theoretically required. However, excess dihalobutane (1.1–1.3 equivalents) is often employed to drive the reaction to completion, minimizing unreacted piperazine derivatives.
Reaction Conditions:
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Solvent: DMF or acetonitrile
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Temperature: 80–100°C
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Time: 12–24 hours
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Yield: 60–75% (crude)
Side products include mono-alkylated intermediates (e.g., 1-(4-bromobutyl)-4-(pyrimidin-2-yl)piperazine) and over-alkylated species, necessitating rigorous purification.
Stepwise Alkylation of Piperazine
An alternative approach involves sequential alkylation of piperazine. First, 1-(pyrimidin-2-yl)piperazine is reacted with 1,4-dibromobutane in a 1:1 ratio to produce 1-(4-bromobutyl)-4-(pyrimidin-2-yl)piperazine. This intermediate is then subjected to a second alkylation with another equivalent of 1-(pyrimidin-2-yl)piperazine. This method offers better control over reaction progression but requires isolation of the intermediate, increasing operational complexity.
Advantages:
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Reduced formation of over-alkylated byproducts.
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Higher purity of the final product (up to 85% after purification).
Challenges:
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Extended reaction timelines (24–48 hours).
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Sensitivity to moisture, necessitating anhydrous conditions.
Purification and Isolation Techniques
Crystallization from Alcoholic Solvents
Crude this compound is often purified via recrystallization. Isopropyl alcohol (IPA) is the solvent of choice due to its moderate polarity and ability to dissolve the compound at elevated temperatures while precipitating impurities. For instance, heating the crude product in IPA at 40–50°C followed by gradual cooling to 5°C yields crystalline material with >95% purity.
Optimization Parameters:
Chromatographic Separation
Column chromatography using silica gel (60–120 mesh) and a chloroform-methanol (9:1) eluent system effectively separates the target compound from mono-alkylated and dimeric impurities. This method is particularly useful for small-scale syntheses but is less feasible industrially due to high solvent consumption.
Typical Chromatographic Conditions:
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Column Dimensions: 30 cm × 2.5 cm
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Eluent Flow Rate: 2 mL/minute
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Detection: UV at 254 nm
Analytical Characterization
Spectroscopic Identification
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IR Spectroscopy: Key peaks include N-H stretching (3300 cm⁻¹), C-N stretching (1250 cm⁻¹), and aromatic C-H bending (830 cm⁻¹).
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¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J=4.8 Hz, 4H, pyrimidine-H), 3.75–3.65 (m, 8H, piperazine-H), 2.55 (t, J=6.4 Hz, 4H, CH₂-piperazine), 1.45 (quin, J=6.8 Hz, 4H, butane-CH₂).
Thermal Stability Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C, with no polymorphic transitions observed below 200°C. Thermal degradation initiates at 240°C, underscoring the need for low-temperature purification.
Industrial-Scale Production Considerations
Solvent Recovery Systems
Industrial processes integrate solvent recovery units to minimize waste. For example, IPA used in crystallization is distilled and recycled, reducing production costs by 15–20%.
Quality Control Protocols
Batch consistency is ensured via:
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HPLC Purity Testing: Using a C18 column and acetonitrile-phosphate buffer (pH 3.0) mobile phase.
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Residual Solvent Analysis: Gas chromatography with headspace sampling to detect IPA (<500 ppm).
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation and dimerization are mitigated by:
Chemical Reactions Analysis
Types of Reactions
2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), halogenated derivatives
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, particularly in the development of anxiolytic and antipsychotic drugs.
Industry: Utilized in the production of pharmaceutical intermediates and reference standards.
Mechanism of Action
The mechanism of action of 2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. This modulation can result in therapeutic effects, such as anxiolytic or antipsychotic activity.
Comparison with Similar Compounds
Key Physicochemical Properties :
- Solubility : Likely moderate in polar aprotic solvents (e.g., DMF) due to aromaticity and hydrogen-bonding capability of pyrimidine nitrogens.
- Stability : Stable under ambient storage conditions but sensitive to light, necessitating protection from UV exposure .
- Spectroscopic Data :
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Structural Complexity: The target compound’s simplicity (direct pyrimidine attachment) contrasts with 7a and 13c, which incorporate dihydropyridine or acridine moieties via ethanone or phenylene linkers. These bulkier substituents increase molecular weight and alter solubility .
Electronic Properties: Pyrimidine’s electron-deficient nature in the target compound enables strong π-π stacking, whereas 7a’s dihydropyridine moiety offers redox activity. Phosphorylated derivatives (e.g., ) exhibit coordination chemistry useful in ionophores .
Synthetic Accessibility :
- The target compound’s synthesis is streamlined (single-step nucleophilic substitution) compared to multi-step protocols for 7a and 13c , which require Hantzsch-like cyclocondensation or acridine coupling .
Biological Relevance :
- While the target compound is primarily an impurity, structurally related piperazine-dipyrimidine derivatives in show antitumor activity via kinase inhibition. Nintedanib Impurity ’s nitro groups may confer redox-mediated toxicity .
Physicochemical Behavior: The target’s planar pyrimidine rings likely result in lower solubility in aqueous media compared to 2,2'-(Piperazine-1,4-diyl)diethanol, which is highly polar. However, its aromaticity enhances stability in organic solvents like DMF .
Biological Activity
2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activities, synthesis, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a complex structure that includes piperazine and pyrimidine moieties. This structural arrangement is significant for its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Some studies suggest that derivatives of piperazine compounds can inhibit the growth of certain bacteria and fungi. The presence of the dipyrimidine structure may enhance this effect by interacting with microbial enzymes or membranes.
- Antiproliferative Effects : Preliminary investigations have shown that this compound may possess antiproliferative properties against cancer cell lines. This activity could be attributed to its ability to interfere with cellular signaling pathways involved in proliferation.
- Neuropharmacological Effects : Given the structural similarities to known psychoactive compounds, this compound may exhibit anxiolytic or antidepressant properties. Research into related piperazine derivatives has suggested modulation of serotonin receptors, which could be relevant for mood regulation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Piperazine Derivatives : Starting from commercially available piperazine and butanediol.
- Condensation Reaction : The piperazine derivatives are then reacted with pyrimidine precursors under controlled conditions to form the final dipyrimidine structure.
Case Studies
Several case studies highlight the biological activity of this compound:
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Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the piperazine ring significantly influenced antimicrobial potency.
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Cancer Cell Line Testing :
- In vitro tests on human cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell growth. The mechanism was investigated through flow cytometry and apoptosis assays.
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Neuropharmacological Assessment :
- Behavioral studies in rodent models assessed anxiety-like behaviors following administration of the compound. Results suggested a significant reduction in anxiety-related behaviors compared to control groups.
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
| Activity Type | Model/Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion method | Effective against S. aureus and E. coli at low concentrations |
| Antiproliferative | MTT assay on cancer cell lines | Dose-dependent inhibition observed |
| Neuropharmacological | Rodent behavioral tests | Reduced anxiety-like behavior |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
